Acetylene-13C2

Description

The exact mass of the compound Acetylene-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetylene-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylene-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

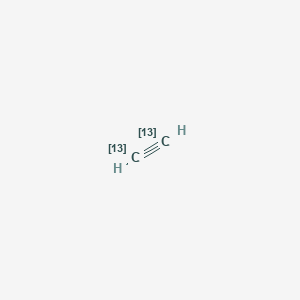

Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13CH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446674 | |

| Record name | Acetylene-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35121-31-4 | |

| Record name | Acetylene-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35121-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Acetylene-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Acetylene-¹³C₂, a stable isotope-labeled compound crucial for a variety of applications in research and development. This document is intended to serve as a valuable resource for professionals in pharmacology, materials science, and chemical synthesis, offering both established data and theoretical insights into the behavior of this important molecule.

Core Physical Properties

The introduction of two ¹³C atoms into the acetylene molecule results in a notable increase in its molecular weight, which in turn influences its physical properties. While some properties have been experimentally determined, others are extrapolated from data on unlabeled acetylene (¹²C₂H₂) with considerations for isotopic effects.

Quantitative Data Summary

| Physical Property | Acetylene-¹³C₂ Value | Unlabeled Acetylene (¹²C₂H₂) Value |

| Molecular Weight | 28.023 g/mol | 26.038 g/mol |

| Appearance | Colorless Gas | Colorless Gas |

| Melting Point | -81 °C (sublimes) | -80.8 °C (triple point at 1.27 atm) |

| Boiling Point | Not experimentally determined; expected to be slightly higher than unlabeled acetylene. | Sublimes at -84 °C at 1 atm |

| Density (gas, at 0 °C) | 0.96 g/mL (air=1) | 1.1772 g/L |

| Solubility in Water | Not experimentally determined; expected to be slightly lower than unlabeled acetylene. | 1.1 g/L at 15 °C |

| Solubility in Acetone | Not experimentally determined; expected to be high. | ~25 L of acetylene per 1 L of acetone at 15 °C and 1 atm |

| Solubility in DMF | Not experimentally determined; expected to be high. | High |

Note on Isotopic Effects: The primary isotopic effect on physical properties stems from the difference in mass between ¹²C and ¹³C. The higher mass of Acetylene-¹³C₂ leads to a lower zero-point vibrational energy and consequently, stronger intermolecular van der Waals forces. This results in a slightly higher boiling point and melting point, and a slightly lower vapor pressure and solubility in a given solvent compared to its unlabeled counterpart. However, these differences are generally small.

Experimental Protocols

The determination of the physical properties of a gaseous compound like Acetylene-¹³C₂ requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Melting/Sublimation Point

The melting point of Acetylene-¹³C₂, which sublimes at atmospheric pressure, can be determined using a specialized low-temperature apparatus.

Methodology:

-

A small sample of Acetylene-¹³C₂ gas is introduced into a sealed capillary tube under vacuum.

-

The capillary tube is placed in a cryostat, which allows for precise temperature control at sub-zero temperatures.

-

The temperature of the cryostat is slowly lowered until the gaseous Acetylene-¹³C₂ solidifies.

-

The temperature is then slowly raised, and the point at which the solid begins to transition directly into a gas (sublimation) is recorded as the sublimation point.

-

To determine the triple point, the pressure inside the capillary tube is increased to above 1.27 atm, and the temperature at which solid, liquid, and gas phases coexist is recorded.

Determination of Boiling Point

As Acetylene-¹³C₂ sublimes at atmospheric pressure, its normal boiling point cannot be measured directly. The boiling point can be determined at pressures above the triple point pressure.

Methodology (Thiele Tube Method at Elevated Pressure):

-

A small amount of liquid Acetylene-¹³C₂ (obtained by condensation under pressure) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and placed in a modified Thiele tube capable of being pressurized.

-

The apparatus is pressurized above 1.27 atm and then heated.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is then allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.

Determination of Gas Solubility

The solubility of Acetylene-¹³C₂ in a solvent can be determined by measuring the amount of gas that dissolves in a known volume of the solvent at a specific temperature and pressure.

Methodology (Based on Henry's Law):

-

A known volume of the degassed solvent is placed in a thermostatted gas absorption vessel.

-

The vessel is evacuated and then filled with Acetylene-¹³C₂ gas to a specific pressure.

-

The system is allowed to equilibrate, and the decrease in pressure due to the dissolution of the gas is monitored using a pressure transducer.

-

The amount of dissolved gas is calculated from the pressure change using the ideal gas law.

-

The experiment is repeated at various partial pressures of Acetylene-¹³C₂ to determine the Henry's Law constant for the gas-solvent system. The solubility is then expressed as the mole fraction of the gas in the saturated solution.

Visualizations

Molecular Structure of Acetylene-¹³C₂

The following diagram illustrates the linear structure of the Acetylene-¹³C₂ molecule, highlighting the triple bond between the two carbon-13 atoms.

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetylene-¹³C₂

This guide provides a comprehensive overview of the chemical structure, bonding, and key analytical characterizations of Acetylene-¹³C₂, a stable isotope-labeled compound crucial for advanced research in chemistry and drug development.

Introduction to Acetylene-¹³C₂

Acetylene-¹³C₂ is an isotopologue of acetylene (C₂H₂), where both carbon atoms are the stable isotope carbon-13 (¹³C). Stable isotope labeling is a foundational technique in which an atom in a molecule is replaced by one of its stable, non-radioactive isotopes.[1] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a different mass, which can be detected by sensitive analytical methods like mass spectrometry and NMR spectroscopy.[1] The ¹³C nucleus has a nuclear spin of 1/2, making it NMR-active and a powerful probe for elucidating molecular structure and reaction mechanisms.[1] Synthesized from elemental ¹³C, Acetylene-¹³C₂ serves as a versatile starting material for introducing a ¹³C label into a wide array of organic compounds.[1]

Molecular Structure and Bonding

The fundamental geometry and bonding characteristics of Acetylene-¹³C₂ are analogous to that of standard acetylene. The molecule is linear, with the four atoms arranged in a straight line, a consequence of the sp hybridization of the two carbon atoms.[2][3]

-

Hybridization: In each carbon atom, the 2s orbital hybridizes with one of the 2p orbitals to form two sp hybrid orbitals. The remaining two 2p orbitals (2py and 2pz) on each carbon atom remain unhybridized.[2][3]

-

Sigma (σ) Bonds: A strong sigma bond is formed between the two carbon atoms through the head-on overlap of one sp hybrid orbital from each carbon.[2] Each carbon atom also forms a sigma bond with a hydrogen atom via the overlap of its second sp hybrid orbital with the 1s orbital of hydrogen.[2]

-

Pi (π) Bonds: The unhybridized 2py and 2pz orbitals on each carbon atom overlap laterally, forming two weaker pi bonds.[2] The combination of one sigma bond and two pi bonds constitutes the carbon-carbon triple bond (C≡C), a region of high electron density.[4]

-

Geometry: This bonding arrangement forces all four atoms into a linear geometry, with H-C-C and C-C-H bond angles of 180°.[2][3]

The primary difference in Acetylene-¹³C₂ is the increased mass of the carbon nuclei, which subtly influences vibrational frequencies but does not significantly alter the overall molecular geometry or bond lengths compared to the unlabeled C₂H₂.

Quantitative Spectroscopic and Structural Data

The isotopic labeling of acetylene with ¹³C provides a distinct spectroscopic signature, which is invaluable for mechanistic studies. The following table summarizes key quantitative data for Acetylene-¹³C₂.

| Parameter | Value | Method | Notes |

| Molecular Formula | ¹³C₂H₂ | - | Both carbon atoms are the ¹³C isotope. |

| Molecular Weight | 28.03 g/mol | - | Increased from 26.04 g/mol for unlabeled acetylene. |

| Molecular Geometry | Linear | Spectroscopy, VSEPR Theory | All four atoms lie in a straight line.[3][5] |

| Bond Angle (H-C-C) | 180° | Spectroscopy, VSEPR Theory | The molecule has a linear shape.[2][3][5] |

| ¹³C NMR Chemical Shift Anisotropy (Δσ) | +253 ± 17 ppm | ¹³C NMR Spectroscopy | Determined from the chemical shift difference between the nematic and isotropic phases.[6] |

| IR C≡C Stretching Vibration | Shifted to lower frequency | Infrared (IR) Spectroscopy | The C≡C stretch is redshifted compared to unlabeled acetylene due to the heavier isotopic mass.[1] |

Experimental Protocols

The characterization and purity assessment of Acetylene-¹³C₂ rely on standard analytical techniques that leverage its unique physical and chemical properties.

Gas chromatography is a standard method for determining the chemical purity of volatile compounds like acetylene.[1]

-

Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (a solid or liquid coated on a solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).

-

Methodology:

-

A small, known volume of the Acetylene-¹³C₂ gas is injected into the chromatograph's injection port, where it is vaporized.

-

The carrier gas sweeps the vaporized sample onto the GC column.

-

Components of the sample travel through the column at different rates depending on their physical properties, such as boiling point and interaction with the stationary phase.

-

Acetylene is separated from potential impurities like residual starting materials, solvents, or byproducts (e.g., methane, ethylene).[1]

-

A detector, such as a flame ionization detector (FID) or a thermal conductivity detector (TCD), records the elution of each component, generating a chromatogram.

-

The purity of Acetylene-¹³C₂ is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

-

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules. The presence of the ¹³C isotope is essential for this analysis.

-

Principle: The ¹³C nucleus possesses a nuclear spin of 1/2, which allows it to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed structural information.

-

Methodology:

-

A sample of Acetylene-¹³C₂ is dissolved in a suitable deuterated solvent and placed in a strong, uniform magnetic field within the NMR spectrometer.

-

The sample is irradiated with a short pulse of radiofrequency energy, which excites the ¹³C nuclei.

-

As the nuclei relax back to their ground state, they emit a signal that is detected and converted into a spectrum via a Fourier transform.

-

The resulting ¹³C NMR spectrum shows signals corresponding to the carbon atoms. In the case of Acetylene-¹³C₂, a single signal is expected due to the molecular symmetry.

-

Advanced experiments, such as analyzing the compound in a nematic liquid crystal, can be used to determine properties like the chemical shift anisotropy, which provides information about the electronic shielding around the nucleus.[6]

-

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the analysis of Acetylene-¹³C₂.

Caption: Chemical structure of Acetylene-¹³C₂ showing sp hybridization.

Caption: Experimental workflow for the analysis of Acetylene-¹³C₂.

References

An In-depth Technical Guide to the Synthesis and Commercial Availability of Acetylene-¹³C₂

For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, reaction mechanisms, and the fate of drug molecules. Among these, Acetylene-¹³C₂, a stable, non-radioactive labeled analog of the simplest alkyne, serves as a versatile C₂ building block for the synthesis of complex labeled molecules. This technical guide provides a comprehensive overview of the synthesis of Acetylene-¹³C₂, its commercial availability, and detailed experimental protocols.

Core Synthesis Pathway

The predominant method for the synthesis of Acetylene-¹³C₂ involves a two-step process starting from elemental Carbon-13. This approach ensures high isotopic enrichment and provides a reliable route to the desired product. The general pathway involves the formation of Calcium Carbide-¹³C₂ (Ca¹³C₂) followed by its hydrolysis to generate Acetylene-¹³C₂.[1]

Caption: General synthesis pathway for Acetylene-¹³C₂.

Detailed Experimental Protocols

While specific parameters may vary between laboratories and depending on the desired scale, the following sections provide a detailed methodology for the key steps in the synthesis of Acetylene-¹³C₂.

Synthesis of Calcium Carbide-¹³C₂ (Ca¹³C₂) from Elemental Carbon-13

This step is crucial as it forms the immediate precursor to Acetylene-¹³C₂. The reaction involves the high-temperature combination of elemental Carbon-13 with a suitable calcium source.

Objective: To produce Calcium Carbide-¹³C₂ with high isotopic and chemical purity.

Materials:

-

Elemental Carbon-13 powder (isotopic purity ≥ 99 atom %)

-

Calcium metal or Calcium Hydride (CaH₂)

-

Inert atmosphere (Argon or Nitrogen)

-

High-temperature furnace or arc reactor

Procedure:

-

Preparation: In an inert atmosphere glovebox, thoroughly mix a stoichiometric amount of elemental Carbon-13 powder with the calcium source. The use of a slight excess of the calcium source may be employed to ensure complete reaction of the valuable Carbon-13.

-

Reaction: Place the mixture in a suitable crucible (e.g., graphite or tantalum) and transfer it to a high-temperature furnace. Heat the mixture to a temperature in the range of 800-2200 °C under a continuous flow of an inert gas. The exact temperature will depend on the chosen calcium source and the specific equipment used.

-

Cooling and Recovery: After the reaction is complete, allow the furnace to cool to room temperature under the inert atmosphere. The resulting solid mass is Calcium Carbide-¹³C₂.

-

Purification (Optional): Depending on the purity of the starting materials and the reaction conditions, the crude Ca¹³C₂ may be used directly in the next step. If necessary, purification can be achieved by heating the product under a vacuum to remove any volatile impurities.

Quality Control: The isotopic enrichment and purity of the synthesized Ca¹³C₂ should be verified using techniques such as ¹³C-NMR spectroscopy and isotope ratio mass spectrometry (IRMS).[1]

Caption: Experimental workflow for Ca¹³C₂ synthesis.

Generation of Acetylene-¹³C₂ via Hydrolysis of Calcium Carbide-¹³C₂

This is a well-established and efficient method for producing acetylene gas. The reaction is straightforward and can be performed with standard laboratory equipment.

Objective: To generate Acetylene-¹³C₂ gas from Ca¹³C₂ and collect it for subsequent use or analysis.

Materials:

-

Calcium Carbide-¹³C₂ (synthesized as described above)

-

Deuterium-depleted or heavy water (D₂O) can be used to produce deuterated acetylene-¹³C₂. For ¹³C₂H₂, deionized water is used.

-

Gas-tight reaction flask (e.g., a Schlenk flask)

-

Gas collection system (e.g., gas bag, cold trap, or direct bubbling into a reaction mixture)

Procedure:

-

Apparatus Setup: Assemble a gas generation apparatus consisting of a reaction flask, a dropping funnel for the addition of water, and a gas outlet connected to a collection system. Ensure all connections are gas-tight.

-

Reaction: Place the solid Ca¹³C₂ in the reaction flask under an inert atmosphere. Slowly add water dropwise from the dropping funnel onto the Ca¹³C₂. The reaction is exothermic and will generate Acetylene-¹³C₂ gas immediately. The rate of gas evolution can be controlled by the rate of water addition.

-

Gas Collection: The generated Acetylene-¹³C₂ gas can be collected in a gas-tight bag, passed through a drying agent (e.g., a column of CaCl₂) to remove moisture, or bubbled directly into a reaction mixture for in-situ use. For storage, the gas can be condensed in a cold trap cooled with liquid nitrogen.

-

Safety: Acetylene is a highly flammable gas and can form explosive mixtures with air. All operations should be carried out in a well-ventilated fume hood, away from any sources of ignition.

The use of Ca¹³C₂ as an in-situ source of Acetylene-¹³C₂ is often preferred for safety and convenience in a laboratory setting, as it avoids the need to handle and store large quantities of the flammable gas.[2][3]

Commercial Availability

Acetylene-¹³C₂ and its precursors are available from several commercial suppliers specializing in isotopically labeled compounds. The product is typically offered at high isotopic purity.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Forms |

| Sigma-Aldrich (Merck) | Acetylene-¹³C₂ dicarboxylic acid | 101391 | 99 atom % ¹³C | ≥98% (CP) | Solid |

| Cambridge Isotope Laboratories, Inc. | Acetylene-¹³C₂ | CLM-167 | 99% | N/A | Gas |

| Toronto Research Chemicals | Acetylene-¹³C₂ | A132102 | 99% | N/A | Gas |

| Santa Cruz Biotechnology | Acetylene-¹³C₂ | sc-223307 | N/A | N/A | N/A |

| BenchChem | Acetylene-¹³C₂ | B1199291 | N/A | N/A | N/A |

Applications in Drug Development

Acetylene-¹³C₂ is a valuable tool in various stages of drug development:

-

Metabolic Studies: By incorporating the ¹³C₂ unit into a drug candidate, researchers can trace the metabolic fate of the molecule in vitro and in vivo using techniques like NMR spectroscopy and mass spectrometry.

-

Mechanistic Studies: The labeled acetylene can be used to investigate the mechanism of action of drugs, particularly those that interact with enzymes or receptors where the alkyne moiety is involved in binding or catalysis.

-

Synthesis of Labeled Compounds: Acetylene-¹³C₂ serves as a starting material for the synthesis of a wide range of labeled compounds, including alkynes, vinyl derivatives, and heterocyclic compounds, which are important scaffolds in medicinal chemistry.[1][4] The ability to introduce a stable isotopic label at a specific position in a molecule is crucial for quantitative studies and for distinguishing between a drug and its metabolites.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment Levels of Acetylene-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acetylene-¹³C₂, a critical isotopically labeled compound, detailing its isotopic purity, enrichment levels, production methodologies, and significant applications in research and drug development. The information is tailored for professionals in the scientific community who require precise and reliable data for their experimental designs.

Isotopic Purity and Enrichment Levels of Commercial Acetylene-¹³C₂ and its Derivatives

The isotopic enrichment of Acetylene-¹³C₂ is a critical parameter for its application in sensitive analytical techniques such as mass spectrometry and NMR spectroscopy. Commercially available Acetylene-¹³C₂ and its derivatives typically exhibit high levels of isotopic purity, ensuring minimal interference from the unlabeled (¹²C) counterpart. The following table summarizes the typical specifications for Acetylene-¹³C₂ and related compounds.

| Compound Name | CAS Number | Isotopic Purity (atom % ¹³C) | Chemical Purity (%) | Supplier Example(s) |

| Acetylene-¹³C₂ | 35121-31-4 | ≥ 99 | ≥ 98 | Sigma-Aldrich, Cambridge Isotope Laboratories |

| (Trimethylsilyl)acetylene-¹³C₂ | 285138-86-5 | 99 | 95 | Sigma-Aldrich |

| (Triisopropylsilyl)acetylene-¹³C₂ | Not widely available | ≥ 99 | ≥ 97 | Sigma-Aldrich |

| Acetylene-¹³C₂ dicarboxylic acid | 101391-58-6 | 99 | 98 | Sigma-Aldrich |

Production and Synthesis of Acetylene-¹³C₂

The primary industrial method for producing Acetylene-¹³C₂ involves the hydrolysis of Calcium Carbide-¹³C₂ (Ca¹³C₂). This process ensures high isotopic integrity and can be adapted for laboratory-scale synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of Acetylene-¹³C₂ from Calcium Carbide-¹³C₂

This protocol outlines a general procedure for the generation of Acetylene-¹³C₂ gas from solid Calcium Carbide-¹³C₂ for immediate use in a subsequent reaction.

Materials:

-

Calcium Carbide-¹³C₂ (Ca¹³C₂)

-

Deuterated water (D₂O) or deionized, degassed water (H₂O)

-

A two-neck round-bottom flask

-

A dropping funnel

-

A gas outlet adapter connected to a drying tube (e.g., filled with CaCl₂) and a gas bubbler or the reaction vessel.

-

An inert gas supply (Argon or Nitrogen)

-

Schlenk line or similar apparatus for handling air-sensitive reagents.

Procedure:

-

Apparatus Setup: Assemble the two-neck flask with the dropping funnel and the gas outlet adapter under an inert atmosphere. The entire system should be flame-dried or oven-dried before use to remove any moisture.

-

Charging the Flask: Under a positive pressure of inert gas, quickly weigh and transfer the desired amount of Calcium Carbide-¹³C₂ into the two-neck flask.

-

Purging the System: Evacuate and backfill the flask with inert gas several times to ensure an oxygen-free and moisture-free environment.

-

Addition of Water: Fill the dropping funnel with an excess of D₂O or degassed H₂O.

-

Generation of Acetylene-¹³C₂: Slowly add the water dropwise to the Calcium Carbide-¹³C₂. The generation of Acetylene-¹³C₂ gas will begin immediately. The rate of gas evolution can be controlled by the rate of water addition.

-

Reaction: Ca¹³C₂ + 2H₂O → ¹³C₂H₂ + Ca(OH)₂

-

-

Gas Purification and Collection: The generated Acetylene-¹³C₂ gas is passed through the drying tube to remove any moisture and then bubbled through a solvent to either trap it or directly introduce it into a reaction mixture. For applications requiring high purity, further purification steps like passing the gas through a cold trap may be necessary.

-

Safety Precautions: Acetylene is a highly flammable gas and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The reaction can be exothermic, so controlled addition of water is crucial.

Applications in Drug Development and Research

Acetylene and its derivatives are invaluable tools in modern drug discovery and chemical biology. The incorporation of the ¹³C₂ isotope label allows for the sensitive and specific tracking of molecules in complex biological systems.

Metabolic Labeling and "Click Chemistry"

A prominent application of Acetylene-¹³C₂ is in metabolic labeling studies, often coupled with bioorthogonal "click chemistry". Researchers can introduce acetylene-functionalized molecules into cellular pathways. The alkyne group serves as a "handle" for subsequent ligation to a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The ¹³C₂ label provides an additional layer of detection and quantification, particularly in mass spectrometry-based proteomics and metabolomics.

Workflow for Profiling Protein O-GlcNAcylation

A key example of this workflow is the identification and profiling of proteins modified with O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic post-translational modification implicated in various cellular processes and diseases. The following diagram illustrates the experimental workflow for profiling O-GlcNAcylated proteins using a metabolic labeling approach with an azide-modified sugar analog, followed by click chemistry for enrichment and mass spectrometry analysis.

This workflow demonstrates the power of combining metabolic labeling with bioorthogonal chemistry for the sensitive and specific analysis of post-translational modifications. The use of ¹³C-labeled probes in such experiments can further enhance the quantitative accuracy of mass spectrometry-based analyses.

An In-depth Technical Guide to Acetylene-13C2 as a Specialized Isotopic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Tracers and Acetylene-13C2

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3][4][5] By replacing a common isotope with its heavier, stable counterpart (e.g., 13C for 12C), researchers can trace the journey of atoms through complex biochemical networks.[4] Acetylene-13C2 (¹³C₂H₂) is a specialized isotopic tracer with unique applications in specific biological contexts. This guide provides a comprehensive overview of its synthesis, core principles of its use, experimental methodologies, and data interpretation.

Unlike broadly used tracers like [U-¹³C]-glucose, Acetylene-13C2 is not a universal substrate for central carbon metabolism in all organisms. Its utility as a metabolic tracer is contingent on the presence of specific enzymatic machinery capable of converting acetylene into metabolites that can enter central pathways.

Chemical and Physical Properties of Acetylene-13C2

| Property | Value |

| Chemical Formula | ¹³C₂H₂ |

| Molecular Weight | 28.023 g/mol |

| Isotopic Purity | Typically >99 atom % ¹³C |

| Physical State | Gas at standard temperature and pressure |

| Key Feature | Provides a direct two-carbon labeled unit |

Synthesis of Acetylene-13C2

The most common and versatile method for synthesizing Acetylene-13C2 starts with elemental ¹³C. This "bottom-up" approach allows for high isotopic enrichment and positions Acetylene-13C2 as a universal precursor for a wide range of ¹³C₂-labeled compounds.[6]

Synthesis of Calcium Carbide-¹³C₂ (Ca¹³C₂) from Elemental Carbon-¹³C

A foundational step in producing Acetylene-13C2 is the synthesis of calcium carbide-¹³C₂. This is typically achieved through a high-temperature reaction between elemental ¹³C and calcium metal.[6]

Experimental Protocol: Synthesis of Ca¹³C₂

-

Reactants: Elemental ¹³C powder and metallic calcium.

-

Apparatus: A high-temperature tube furnace, an inert atmosphere glovebox, and a reaction vessel (e.g., a tantalum tube).

-

Procedure:

-

Inside an inert atmosphere glovebox, finely ground elemental ¹³C and metallic calcium are thoroughly mixed in a stoichiometric ratio (2 moles of carbon to 1 mole of calcium).

-

The mixture is placed in a reaction vessel.

-

The vessel is sealed and transferred to a tube furnace.

-

The furnace is heated to high temperatures (e.g., 800-1000 °C) under an inert atmosphere (e.g., argon) to initiate the reaction: Ca + 2¹³C → Ca¹³C₂.

-

After the reaction is complete, the furnace is cooled, and the resulting Ca¹³C₂ is collected and stored under inert conditions.

-

Generation of Acetylene-¹³C₂ via Hydrolysis of Ca¹³C₂

Acetylene-¹³C₂ gas is readily generated by the hydrolysis of calcium carbide-¹³C₂. This reaction is straightforward and can be performed on-demand.

Experimental Protocol: Generation of ¹³C₂H₂

-

Reactants: Calcium carbide-¹³C₂ (Ca¹³C₂) and deionized water.

-

Apparatus: A gas generation flask equipped with a dropping funnel and a gas outlet, connected to a gas collection system (e.g., a gas-tight syringe or a collection vessel).

-

Procedure:

-

Place a known quantity of Ca¹³C₂ into the gas generation flask under an inert atmosphere.

-

Slowly add deionized water from the dropping funnel onto the Ca¹³C₂. The reaction is: Ca¹³C₂ + 2H₂O → ¹³C₂H₂ (g) + Ca(OH)₂.

-

The generated Acetylene-13C2 gas is collected for immediate use in subsequent experiments.

-

Figure 1: Synthetic pathway for Acetylene-13C2 from elemental ¹³C.

Metabolic Fate of Acetylene

The utility of Acetylene-13C2 as a metabolic tracer is critically dependent on the biological system's ability to metabolize it.

Microbial Metabolism: The "Acetylenotrophs"

Certain anaerobic and aerobic microorganisms, termed "acetylenotrophs," can utilize acetylene as their sole carbon and energy source.[7] The primary metabolic pathway involves the hydration of acetylene to acetaldehyde, catalyzed by acetylene hydratase. Acetaldehyde is then oxidized to acetate, which can be converted to acetyl-CoA and enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.

Figure 2: Generalized metabolic pathway for acetylene utilization in acetylenotrophic bacteria.

Mammalian Metabolism

In mammals, there is no known direct pathway for the utilization of acetylene as a carbon source for central metabolism. However, acetylene can be a metabolite of certain xenobiotics, such as the industrial solvent 1,1,1-trichloroethane, through the action of cytochrome P450-dependent monooxygenases.[8] The oxidation of acetylenic compounds by cytochrome P450 can produce reactive ketene intermediates.[1] This metabolic route is primarily one of detoxification and does not typically lead to the incorporation of the acetylene carbons into biosynthetic pathways.

Applications of Acetylene-13C2 as an Isotopic Tracer

Probing Nitrogenase Activity

A significant application of acetylene is in the acetylene reduction assay, a common method for measuring the activity of the nitrogenase enzyme.[7][8][9] Nitrogenase, which reduces dinitrogen (N₂) to ammonia, can also reduce acetylene to ethylene. By using Acetylene-13C2, it is possible to quantify the amount of acetylene reduced by measuring the formation of ¹³C₂-ethylene via gas chromatography-mass spectrometry (GC-MS).

Illustrative Quantitative Data: Nitrogenase Activity Assay

| Sample | Incubation Time (min) | ¹³C₂-Ethylene Produced (nmol) | Nitrogenase Activity (nmol C₂H₂ reduced/min) |

| Control (no active enzyme) | 30 | 0 | 0 |

| Wild-Type Bacteria | 30 | 150 | 5.0 |

| Mutant Bacteria | 30 | 25 | 0.83 |

| Purified Nitrogenase | 30 | 500 | 16.67 |

| This table presents illustrative data for a hypothetical experiment. |

Experimental Protocol: Acetylene-¹³C₂ Reduction Assay

-

Sample Preparation: Prepare samples containing active nitrogenase (e.g., pure enzyme, bacterial cultures, or root nodules).

-

Incubation: Place the samples in gas-tight vials. Introduce a known concentration of Acetylene-13C2 gas (e.g., 1-10% v/v).

-

Reaction: Incubate the vials under appropriate conditions (temperature, light) for a defined period (e.g., 30-60 minutes).

-

Gas Analysis: At the end of the incubation, collect a sample of the headspace gas.

-

Quantification: Analyze the gas sample using GC-MS to separate and quantify the amount of ¹³C₂-ethylene produced.

Metabolic Flux Analysis in Acetylenotrophic Microorganisms

In microorganisms that can metabolize acetylene, Acetylene-13C2 can be used as a tracer for metabolic flux analysis (MFA). By providing Acetylene-13C2 as the sole carbon source, the incorporation of the ¹³C₂ label into downstream metabolites can be tracked.

Illustrative Isotopic Enrichment Data in Pelobacter acetylenicus

| Metabolite | Mass Isotopomer | Fractional Abundance (%) |

| Alanine | M+0 | 5 |

| M+1 | 10 | |

| M+2 | 85 | |

| Glutamate | M+0 | 8 |

| M+1 | 12 | |

| M+2 | 60 | |

| M+3 | 5 | |

| M+4 | 15 | |

| Succinate | M+0 | 10 |

| M+1 | 5 | |

| M+2 | 70 | |

| M+3 | 5 | |

| M+4 | 10 | |

| This table presents illustrative data for a hypothetical steady-state labeling experiment. |

Experimental Protocol: ¹³C-MFA with Acetylene-¹³C₂

-

Cell Culture: Grow the acetylenotrophic microorganism in a defined medium with Acetylene-13C2 as the sole carbon source until isotopic steady state is reached.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., by immersion in cold methanol) and extract intracellular metabolites.

-

Sample Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility.

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).[1][2][10][11]

-

Flux Calculation: Use computational software to fit the measured mass isotopomer distributions to a metabolic network model to calculate intracellular fluxes.

Figure 3: Experimental and computational workflow for ¹³C-Metabolic Flux Analysis.

Analytical Techniques for Detection and Quantification

The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms into a metabolite results in a predictable mass shift, allowing for the quantification of different mass isotopologues.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable metabolites. Often requires chemical derivatization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of metabolites, including those that are non-volatile or thermally labile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of ¹³C labels within a molecule's carbon skeleton. While generally less sensitive than MS, NMR can distinguish between different positional isomers (isotopomers), providing valuable constraints for metabolic flux analysis.

Summary and Future Perspectives

Acetylene-13C2 is a valuable, albeit specialized, isotopic tracer. Its primary applications are in the study of nitrogenase activity and for metabolic flux analysis in microorganisms capable of acetylene metabolism. For researchers in drug development and mammalian cell biology, its direct use as a metabolic tracer is limited by the absence of the necessary metabolic pathways. However, its role as a universal ¹³C₂ building block for the synthesis of complex labeled molecules, including pharmaceuticals, is of significant interest.[6] Future research may explore the genetic engineering of mammalian cells with microbial enzymes like acetylene hydratase to create novel systems for studying metabolism and for bio-orthogonal labeling applications.

References

- 1. Recent advances in mapping environmental microbial metabolisms through 13C isotopic fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Biological Nitrogen Fixation [ctahr.hawaii.edu]

- 8. Quantitative Estimation of Nitrogenase Activity: Acetylene Reduction Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Acetylene Reduction Assay: A Measure of Nitrogenase Activity in Plants and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. m.youtube.com [m.youtube.com]

The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Compounds in Research

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a biological system is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful and indispensable tool for elucidating metabolic pathways, quantifying fluxes, and tracing the fate of molecules in vivo and in vitro. This in-depth guide explores the fundamental principles of using ¹³C labeled compounds, providing a technical overview of experimental design, analytical methodologies, and data interpretation.

Core Principles of ¹³C Isotope Labeling

At its heart, research using ¹³C labeled compounds leverages the fact that ¹³C is a stable, non-radioactive isotope of carbon. While the vast majority of naturally occurring carbon is ¹²C, compounds can be synthesized with specific carbon atoms replaced by ¹³C.[1] When these labeled compounds are introduced into a biological system, they are processed by enzymes just like their unlabeled counterparts. This allows researchers to trace the path of the ¹³C atoms through metabolic networks.

The key principle lies in the detection of these heavier isotopes. The primary analytical techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][4] MS distinguishes molecules based on their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled metabolites. NMR, on the other hand, can identify the exact position of the ¹³C atom within a molecule, providing a deeper level of structural information.[5][6][7][8][9]

Applications Across Scientific Disciplines

The versatility of ¹³C labeling has led to its widespread adoption in various fields of research:

-

Metabolic Engineering: By tracking the flow of carbon through metabolic pathways, researchers can identify bottlenecks, quantify the efficiency of different pathways, and engineer organisms for enhanced production of desired compounds.[4]

-

Pharmacology and Drug Development: In Absorption, Distribution, Metabolism, and Excretion (ADME) studies, ¹³C labeled drugs are used to trace their metabolic fate in the body.[10][11] This information is crucial for understanding a drug's efficacy, potential toxicity, and for optimizing its pharmacokinetic properties.

-

Environmental Science: ¹³C labeling helps in tracing the carbon cycle in various ecosystems, from soil and plants to aquatic environments, providing insights into carbon sequestration and the impact of climate change.

-

Cancer Biology: Researchers use ¹³C labeled nutrients like glucose and glutamine to understand the altered metabolic pathways in cancer cells, a phenomenon known as the Warburg effect.[1][12] This knowledge is vital for developing targeted cancer therapies.

Experimental Design and Protocols

A successful ¹³C labeling experiment requires careful planning and execution. The general workflow involves introducing a ¹³C labeled substrate to a biological system, allowing for its metabolism, and then harvesting samples for analysis.

Experimental Workflow

Detailed Methodologies

1. Cell Culture Labeling Protocol (Example with ¹³C-Glucose):

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-labeled glucose. For example, RPMI-1640 medium can be prepared without glucose and then supplemented with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose).

-

Labeling: When cells reach the desired confluency, replace the regular medium with the ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the label into various metabolites. This can range from minutes to several cell doublings depending on the research question.

-

Harvesting and Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Quench metabolic activity by adding a cold solvent, typically 80% methanol, and scraping the cells.[1][13]

-

Metabolite Extraction: Collect the cell lysate and centrifuge to pellet cellular debris. The supernatant containing the metabolites can then be dried and stored at -80°C until analysis.[13]

2. Sample Preparation for GC-MS Analysis:

-

Derivatization: Many metabolites are not volatile enough for GC-MS analysis. Therefore, a derivatization step is required to increase their volatility. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Separation and Detection: The gas chromatograph separates the metabolites based on their boiling points and retention times. The mass spectrometer then fragments the molecules and detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of labeled and unlabeled species.

3. Sample Preparation for NMR Spectroscopy:

-

Extraction: Similar to MS, metabolites are extracted from the biological sample.

-

Resuspension: The dried metabolite extract is resuspended in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

pH Adjustment: The pH of the sample is carefully adjusted to ensure consistent chemical shifts.

-

NMR Analysis: The sample is placed in an NMR tube and analyzed. ¹³C NMR spectra can directly detect the labeled carbons, while ¹H-¹³C heteronuclear correlation experiments can provide detailed information about the connectivity of atoms.[5][7][8][9]

Data Presentation and Analysis

A key outcome of ¹³C labeling experiments is the quantification of metabolic fluxes. This data is often presented in tables that allow for easy comparison between different conditions or genetic backgrounds.

Table 1: Relative Metabolic Fluxes in Pseudomonas putida KT2440 Grown on Glucose.

| Reaction | Pathway | Relative Flux (%) |

| Glucose uptake | - | 100 |

| G6P → 6PG | Pentose Phosphate Pathway | 55 |

| 6PG → Ru5P | Pentose Phosphate Pathway | 55 |

| F6P → G3P | Glycolysis | 45 |

| G3P → PEP | Glycolysis | 90 |

| PEP → Pyruvate | Glycolysis | 90 |

| Pyruvate → Acetyl-CoA | TCA Cycle Entry | 85 |

| Acetyl-CoA + OAA → Citrate | TCA Cycle | 85 |

| α-KG → Succinyl-CoA | TCA Cycle | 80 |

| Succinate → Fumarate | TCA Cycle | 80 |

| Malate → OAA | TCA Cycle | 80 |

This table is a representative example based on data from studies on Pseudomonas putida and is intended for illustrative purposes.

Metabolic Flux Analysis (MFA)

The raw data from MS or NMR is in the form of mass isotopomer distributions or positional enrichments. To translate this into metabolic fluxes, a computational modeling approach called Metabolic Flux Analysis (MFA) is employed.

Tracing Carbon in Signaling Pathways

While primarily used for metabolic pathways, ¹³C labeling can also provide insights into signaling pathways. For instance, the mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of cell growth and is tightly linked to nutrient availability. By using ¹³C-labeled glucose, researchers can trace how glucose metabolism fuels processes downstream of mTOR activation, such as nucleotide and lipid synthesis, which are essential for cell proliferation.[14] While direct tracing of carbon through signaling protein modifications is less common, understanding the metabolic state of a cell, which is readily achievable with ¹³C tracers, provides critical context for interpreting signaling events.

Conclusion

The use of ¹³C labeled compounds has revolutionized our ability to probe the inner workings of biological systems. From elucidating complex metabolic networks to aiding in the development of new drugs, this technique provides a level of detail that is often unattainable with other methods. As analytical technologies continue to improve in sensitivity and resolution, the applications of ¹³C labeling in research are set to expand even further, promising new discoveries in the years to come.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. pnas.org [pnas.org]

The Untapped Potential of Acetylene-13C2 Labeling: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective application of Acetylene-13C2 as a novel tracer in metabolic research. While not a conventional substrate in metabolic flux analysis, its unique chemical properties present intriguing, albeit underexplored, possibilities for probing cellular metabolism. This document provides a foundational overview of ¹³C metabolic flux analysis (¹³C-MFA), discusses the theoretical basis for using Acetylene-13C2, and presents hypothetical experimental frameworks.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes in living cells.[1][2] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites, typically via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the rates of metabolic reactions within a network.[3][4]

The selection of an appropriate isotopic tracer is a critical step in designing a ¹³C-MFA experiment.[5] Commonly used tracers include ¹³C-labeled glucose and glutamine, which are central to cellular carbon metabolism.[5] The choice of tracer depends on the specific metabolic pathways being investigated.[5]

Acetylene as a Chemical Moiety in Biological Systems

Acetylene and its derivatives are significant in medicinal chemistry and organic synthesis.[6][7] The acetylene group is a structural feature in a range of therapeutic agents and is often used in "click chemistry" for bioconjugation and labeling of biomolecules.[5][8][9] Its linear geometry and reactivity make it a versatile building block in drug design.[6][8] However, its application as a direct metabolic tracer for flux analysis has not been established in the reviewed literature.

Theoretical Application of Acetylene-¹³C₂ in Metabolic Tracing

The introduction of Acetylene-¹³C₂ to a cellular system presents a novel approach to probe specific enzymatic activities and metabolic pathways. The metabolic fate of acetylene itself is not well-characterized in mammalian cells, which is a crucial point of consideration. However, if metabolized, the ¹³C₂-labeling pattern could provide unique insights.

Hypothetical Metabolic Incorporation of Acetylene-¹³C₂

Theoretically, Acetylene-¹³C₂ could be metabolized through various routes, depending on the enzymatic machinery present in the cell type under investigation. Potential pathways could involve hydration to acetaldehyde or carboxylation to acetyl-CoA. The diagram below illustrates a hypothetical workflow for a preliminary study using Acetylene-¹³C₂.

Caption: Hypothetical workflow for an Acetylene-¹³C₂ labeling experiment.

Experimental Protocols: A Generalized Framework

The following protocols are generalized from standard ¹³C-MFA procedures and adapted for a hypothetical study with Acetylene-¹³C₂.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Formulation: Culture cells in a defined medium where the carbon sources are known. For the experiment, a medium containing Acetylene-¹³C₂ at a specific concentration would be used.

-

Labeling: Replace the standard medium with the Acetylene-¹³C₂-containing medium and incubate the cells for a predetermined time. Time-course experiments are recommended to determine the rate of label incorporation.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent like methanol or a methanol/water mixture.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells, scrape the cells, and collect the cell lysate.

-

Separation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the polar metabolites is collected for analysis.

Analytical Methods

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and detect metabolites. The mass spectra will reveal the incorporation of ¹³C from Acetylene-¹³C₂ into downstream metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is crucial for elucidating metabolic pathways.

Data Presentation and Interpretation

Quantitative data from a hypothetical Acetylene-¹³C₂ labeling experiment would be presented in tables to show the isotopic enrichment in key metabolites over time.

Table 1: Hypothetical Mass Isotopomer Distribution of a Downstream Metabolite

| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) |

| Metabolite X | 0 hr | 100 | 0 | 0 |

| 1 hr | 80 | 15 | 5 | |

| 4 hr | 50 | 30 | 20 | |

| 12 hr | 20 | 40 | 40 |

M+0, M+1, M+2 represent the fraction of the metabolite pool with zero, one, or two ¹³C atoms, respectively.

The interpretation of such data would involve constructing a metabolic model and using computational tools to estimate the flux through different pathways that could lead to the observed labeling patterns.

Potential Signaling Pathways and Metabolic Fates

The diagram below illustrates a hypothetical metabolic network for the incorporation of Acetylene-¹³C₂ into central carbon metabolism.

Caption: Hypothetical metabolic fate of Acetylene-¹³C₂.

Challenges and Future Directions

The use of Acetylene-¹³C₂ as a metabolic tracer is currently theoretical and presents several challenges:

-

Cellular Uptake and Toxicity: The permeability of the cell membrane to acetylene and its potential toxicity at concentrations required for labeling are unknown.

-

Metabolic Activation: The enzymatic pathways for acetylene metabolism in mammalian cells are not well-defined.

-

Data Interpretation: The development of new metabolic models would be necessary to interpret the labeling patterns from this novel tracer.

Future preliminary studies should focus on addressing these fundamental questions to validate the feasibility of Acetylene-¹³C₂ as a tool in metabolic research. Such studies would involve cytotoxicity assays, identification of metabolic products of acetylene, and characterization of the enzymes involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 8. hyd.hu [hyd.hu]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Acetylene-¹³C₂ in Infrared (IR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylene-¹³C₂ (¹³C₂H₂) is a stable, isotopically labeled molecule that serves as a powerful tool in various infrared (IR) spectroscopy applications. Its distinct spectral features, arising from the heavier ¹³C isotopes, make it an invaluable asset for high-precision measurements and for tracing carbon atoms through chemical reactions. These application notes provide an overview of the key uses of Acetylene-¹³C₂ in IR spectroscopy, accompanied by detailed experimental protocols for its practical implementation.

Application 1: High-Resolution Wavelength and Wavenumber Calibration

Acetylene-¹³C₂ is widely recognized as a primary calibration standard for IR spectrometers, particularly in the near-infrared (NIR) region. Its sharp, well-defined rovibrational absorption lines provide a dense and accurate grid of reference points for calibrating the wavelength and wavenumber axes of high-resolution instruments like Fourier Transform Infrared (FT-IR) spectrometers. The P(16) ν₁+ν₃ transition of ¹³C₂H₂ is even recommended by the International Committee for Weights and Measures (CIPM) as a reference line for the realization of the definition of the meter.[1]

Quantitative Data: Rovibrational Transition Wavenumbers for Calibration

The following table presents a selection of rovibrational transition wavenumbers for the ν₄ + ν₅ combination band of Acetylene-¹³C₂. This data is crucial for the accurate calibration of IR spectrometers.

| Transition | Wavenumber (cm⁻¹) |

| P(25) | 690.3458 |

| P(20) | 701.9981 |

| P(15) | 713.4485 |

| P(10) | 724.6932 |

| R(0) | 737.9922 |

| R(5) | 748.8899 |

| R(10) | 759.5492 |

| R(15) | 769.9664 |

| R(20) | 780.1378 |

| R(25) | 790.0595 |

Note: This is a partial list. For a comprehensive set of calibration lines, refer to high-resolution spectroscopic databases.

Experimental Protocol: FT-IR Spectrometer Calibration using an Acetylene-¹³C₂ Gas Cell

This protocol outlines the procedure for calibrating a high-resolution FT-IR spectrometer using a sealed gas cell containing Acetylene-¹³C₂.

Materials:

-

High-resolution FT-IR spectrometer

-

Evacuable gas cell with IR-transparent windows (e.g., KBr or CaF₂)

-

Acetylene-¹³C₂ gas cylinder with a regulator

-

Vacuum pump and pressure gauge

-

Appropriate tubing and connectors

Procedure:

-

System Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

-

Purge the spectrometer's sample compartment with a dry, inert gas (e.g., nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.

-

-

Gas Cell Preparation:

-

Connect the gas cell to the vacuum line and evacuate it to a pressure of approximately 10⁻³ Torr or lower.

-

Close the valve to the vacuum pump and ensure the cell holds a vacuum.

-

-

Sample Introduction:

-

Connect the Acetylene-¹³C₂ gas cylinder to the gas cell via the regulator and tubing.

-

Slowly introduce the Acetylene-¹³C₂ gas into the cell to a pressure of approximately 1-5 Torr. The optimal pressure will depend on the path length of the cell and the specific spectral region of interest.

-

Close the valve to the gas cylinder and allow the pressure in the cell to stabilize.

-

-

Data Acquisition:

-

Place the filled gas cell in the sample compartment of the FT-IR spectrometer.

-

Acquire a high-resolution spectrum of the Acetylene-¹³C₂ gas. Typical parameters include:

-

Resolution: 0.1 cm⁻¹ or better

-

Number of scans: 64 or more for a good signal-to-noise ratio

-

Apodization function: Boxcar or triangular

-

-

-

Calibration:

-

Identify several well-defined absorption lines in the experimental spectrum.

-

Compare the measured wavenumbers of these lines to the reference values from the table above or a comprehensive spectroscopic database.

-

Use the spectrometer's software to perform a calibration adjustment, creating a correction function that aligns the experimental wavenumber axis with the reference values.

-

-

Verification:

-

After calibration, re-measure the spectrum of the Acetylene-¹³C₂ gas and verify that the peak positions match the reference values with the desired accuracy.

-

Visualization: IR Spectrometer Calibration Workflow

References

Application Notes and Protocols for Acetylene-¹³C₂ Labeling in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1][2] Stable isotope labeling, particularly with ¹³C, is a cornerstone of MFA, enabling the tracing of carbon atoms through metabolic pathways.[1] While glucose and glutamine are the most commonly used ¹³C-labeled tracers, the exploration of alternative carbon sources is crucial for understanding metabolic flexibility and identifying novel pathways.

This document provides detailed application notes and protocols for the use of Acetylene-¹³C₂ as a novel tracer for metabolic flux analysis. Acetylene, a two-carbon molecule, can be utilized by certain microorganisms as a sole carbon and energy source.[3][4][5] Its metabolism into central carbon intermediates offers a unique opportunity to probe specific enzymatic reactions and pathways. These protocols are designed for researchers in microbiology, metabolic engineering, and drug discovery who are interested in exploring non-traditional carbon sources to elucidate cellular metabolism.

Metabolic Pathway of Acetylene

In microorganisms such as Nocardia rhodochrous and Pelobacter acetylenicus, acetylene is metabolized via a hydration reaction to form acetaldehyde.[3][4][5] This reaction is catalyzed by acetylene hydratase. Acetaldehyde is then oxidized to acetate by acetaldehyde dehydrogenase. Finally, acetate is converted to the central metabolic intermediate, acetyl-CoA, by acetyl-CoA synthetase. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle and contribute to various biosynthetic pathways.

Experimental Protocols

Safety Precautions for Handling Acetylene Gas

Warning: Acetylene is a highly flammable and unstable gas that can explosively decompose at pressures above 15 psig.[1] Strict adherence to safety protocols is mandatory.

-

Storage: Acetylene cylinders must be stored upright in a well-ventilated area, away from heat sources and oxidizing agents.[1]

-

Handling: Never use acetylene at pressures exceeding 15 psig.[6] Use a regulator specifically designed for acetylene. All connections should be leak-tested with a soap solution before use.[1]

-

Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coats, and appropriate gloves must be worn when handling acetylene.[7]

-

Ventilation: All experiments involving acetylene must be conducted in a certified chemical fume hood or a well-ventilated laboratory space.

-

Emergency Preparedness: Ensure a fire extinguisher rated for flammable gases is readily accessible. In case of a leak, evacuate the area immediately.[7]

Experimental Workflow for Acetylene-¹³C₂ Labeling

The following protocol outlines a general workflow for labeling microbial cultures with Acetylene-¹³C₂ in a bioreactor.

Detailed Methodologies

a. Cell Culture and Bioreactor Setup:

-

Strain Selection: Choose a microbial strain known to metabolize acetylene, such as Nocardia rhodochrous or Pelobacter acetylenicus.

-

Pre-culture: Grow the selected strain in a suitable liquid medium to the mid-exponential phase.

-

Bioreactor Inoculation: Inoculate a sterilized bioreactor containing fresh medium with the pre-culture. The working volume should be determined based on the experimental requirements.

-

Bioreactor Parameters: Set and monitor key parameters such as temperature, pH, and agitation rate to ensure optimal growth conditions. A typical setup would involve a stirred-tank bioreactor with probes for online monitoring.

b. Gas Delivery and Labeling:

-

Gas Mixture: Prepare a gas mixture of Acetylene-¹³C₂ and an inert gas (e.g., Nitrogen). The concentration of acetylene should be kept low (e.g., 1-5% v/v) to ensure safety and avoid inhibition of cell growth.

-

Gas Flow Control: Use a mass flow controller to precisely regulate the flow of the gas mixture into the bioreactor headspace or sparged into the liquid culture.

-

Initiation of Labeling: Once the culture reaches a steady state of growth, switch the gas supply from an unlabeled source to the Acetylene-¹³C₂ mixture to initiate the labeling experiment.

-

Gas Monitoring: Use an online gas analyzer or gas chromatography to monitor the concentration of acetylene in the inlet and outlet gas streams to determine the consumption rate.

c. Sampling and Quenching:

-

Time-Course Sampling: Collect cell culture samples at multiple time points after the introduction of Acetylene-¹³C₂ to capture the dynamics of label incorporation.

-

Rapid Quenching: Immediately quench the metabolic activity of the collected samples to prevent further enzymatic reactions. A common method is to rapidly transfer a known volume of cell suspension into a cold quenching solution (e.g., -20°C 60% methanol).

d. Metabolite Extraction:

-

Cell Lysis: Pellet the quenched cells by centrifugation at a low temperature.

-

Extraction Solvent: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol) to lyse the cells and extract intracellular metabolites.

-

Phase Separation: Centrifuge the extract to separate the soluble metabolite fraction from the cell debris.

-

Sample Preparation: Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

e. Analytical Methods:

-

Mass Spectrometry: Reconstitute the dried metabolite extracts in a suitable solvent and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.

-

Data Analysis: Process the raw mass spectrometry data to correct for the natural abundance of isotopes and determine the fractional labeling of each metabolite.

f. Metabolic Flux Analysis:

-

Metabolic Model: Construct a metabolic network model that includes the pathways of acetylene metabolism and central carbon metabolism.

-

Flux Calculation: Use software such as INCA or Metran to fit the measured mass isotopomer distributions to the metabolic model and estimate the intracellular metabolic fluxes.

Data Presentation

The following tables provide illustrative examples of quantitative data that could be obtained from an Acetylene-¹³C₂ labeling experiment. These values are based on typical microbial metabolic rates and are intended for guidance.

Table 1: Illustrative Acetylene-¹³C₂ Consumption and Product Secretion Rates

| Parameter | Value | Units |

| Specific Acetylene Uptake Rate | 5.0 | mmol/gDCW/h |

| Specific Acetate Secretion Rate | 3.5 | mmol/gDCW/h |

| Specific Biomass Growth Rate | 0.2 | h⁻¹ |

(gDCW = grams of dry cell weight)

Table 2: Illustrative ¹³C-Labeling Enrichment in Key Metabolites at Isotopic Steady State

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| Acetyl-CoA | 5 | 10 | 85 |

| Citrate | 15 | 20 | 65 |

| Glutamate | 20 | 25 | 55 |

| Succinate | 25 | 30 | 45 |

(M+n represents the fraction of the metabolite pool containing n ¹³C atoms)

Conclusion

The use of Acetylene-¹³C₂ as a metabolic tracer presents a novel approach to investigate cellular metabolism, particularly in microorganisms capable of its utilization. The protocols outlined in this document provide a framework for conducting such experiments safely and effectively. By tracing the incorporation of ¹³C from acetylene into central metabolic pathways, researchers can gain new insights into metabolic plasticity, discover novel enzymatic activities, and identify potential targets for metabolic engineering or drug development. Careful experimental design, stringent safety precautions, and robust analytical techniques are paramount for the successful application of this innovative labeling strategy.

References

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. m.youtube.com [m.youtube.com]

- 3. 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zienjournals.com [zienjournals.com]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Reaction Mechanisms: Tracing Carbon Fates with Acetylene-¹³C₂

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise elucidation of reaction mechanisms is a cornerstone of chemical research and development. Understanding the intricate dance of atoms as reactants transform into products is paramount for optimizing reaction conditions, designing novel catalysts, and synthesizing complex molecules with greater efficiency and selectivity. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful technique to trace the fate of carbon atoms through a reaction pathway. Acetylene-¹³C₂ (H-¹³C≡¹³C-H), with its two labeled carbon atoms, serves as an invaluable probe for a variety of chemical transformations, offering unambiguous insights into bond formation and cleavage events.

These application notes provide a comprehensive guide for utilizing Acetylene-¹³C₂ in mechanistic studies. We will detail the underlying principles, experimental protocols for labeling studies, and the subsequent analysis of labeled products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Principle of ¹³C Isotope Tracing

The core principle of using Acetylene-¹³C₂ as a tracer lies in its distinct mass and nuclear spin properties compared to the naturally abundant ¹²C isotope. When Acetylene-¹³C₂ is introduced into a reaction, the ¹³C atoms are incorporated into the product molecules. By analyzing the distribution of these heavy carbon isotopes in the products, one can deduce the connectivity of atoms and infer the mechanistic pathway.

Key Analytical Techniques:

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable mass shift in the product molecules, allowing for the identification and quantification of labeled species. High-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing between isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the chemical environment of each carbon atom in a molecule. The presence of ¹³C-¹³C coupling in the products derived from Acetylene-¹³C₂ can reveal which carbon-carbon bonds from the original acetylene molecule remain intact.

Application: Probing a Catalytic Cycloaddition Reaction

To illustrate the utility of Acetylene-¹³C₂, we will consider a hypothetical metal-catalyzed [2+2+2] cycloaddition reaction to form a substituted benzene ring. By using labeled acetylene, we can confirm the proposed concerted or stepwise nature of the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Labeling Experiment with Acetylene-¹³C₂

This protocol outlines the general steps for conducting a reaction using gaseous Acetylene-¹³C₂. Caution: Acetylene is a flammable and potentially explosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Reaction vessel (e.g., Schlenk flask or high-pressure reactor)

-

Gas-tight syringe or mass flow controller

-

Acetylene-¹³C₂ gas cylinder with a regulator

-

Substrates and catalyst

-

Anhydrous solvent

-

Stirring mechanism (e.g., magnetic stir bar)

-

Temperature control system (e.g., oil bath)

-

Quenching solution

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reactor Setup: Assemble the reaction vessel and ensure all connections are gas-tight. The vessel should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Charge the reaction vessel with the substrate(s), catalyst, and anhydrous solvent under an inert atmosphere.

-

Introduction of Acetylene-¹³C₂:

-

Balloon Method (for atmospheric pressure reactions): Evacuate the reaction vessel and backfill with Acetylene-¹³C₂ from a gas balloon.

-

Gas Cylinder Method (for reactions under pressure): Connect the reaction vessel to the Acetylene-¹³C₂ gas cylinder via a regulator and stainless-steel tubing. Pressurize the reactor to the desired pressure.

-

-

Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Quenching: Upon completion, cool the reaction to room temperature and carefully vent the excess acetylene gas into a safe exhaust. Quench the reaction by adding an appropriate quenching solution.

-

Work-up and Purification: Perform a standard aqueous work-up to extract the product. Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.

-

Analysis: Analyze the purified product using mass spectrometry and NMR spectroscopy to determine the extent and position of ¹³C labeling.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

-

Purified labeled product

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Vials for MS analysis

-

Micropipettes

Procedure:

-

Prepare a stock solution of the purified product in a suitable volatile solvent at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Transfer the diluted sample to an appropriate vial for the mass spectrometer's autosampler.

-

Analyze the sample using a high-resolution mass spectrometer, acquiring data in full-scan mode to observe the isotopic distribution.

Protocol 3: Sample Preparation for ¹³C NMR Spectroscopy

Materials:

-

Purified labeled product (typically 5-20 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Dissolve the purified product in the appropriate deuterated solvent in an NMR tube.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

If necessary, acquire a proton-coupled ¹³C NMR spectrum or 2D NMR spectra (e.g., INADEQUATE) to observe ¹³C-¹³C coupling.

Data Presentation and Interpretation

The quantitative data obtained from MS and NMR analyses are crucial for elucidating the reaction mechanism.

Mass Spectrometry Data

The mass spectrum of the labeled product will show a different isotopic pattern compared to the unlabeled compound. The relative intensities of the isotopologue peaks can be used to calculate the percentage of ¹³C incorporation.

| Compound | Unlabeled (M) | Labeled (M+2) | % ¹³C Incorporation |

| Product A | 100% | 0% | 0% |

| Product B | 5% | 95% | 95% |

| Product C | 50% | 50% | 50% |

NMR Spectroscopy Data